molecular formula C9H10IN3O B13300736 5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13300736
M. Wt: 303.10 g/mol
InChI Key: VHCKSIILSODICS-UHFFFAOYSA-N
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Description

5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes an iodine atom, making it a valuable molecule for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-ethyl-2-methylpyrazole with an iodine source in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups such as azides, nitriles, and thiols .

Scientific Research Applications

5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

Molecular Formula

C9H10IN3O

Molecular Weight

303.10 g/mol

IUPAC Name

5-ethyl-3-iodo-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H10IN3O/c1-3-6-4-7(14)13-9(11-6)8(10)5(2)12-13/h4,12H,3H2,1-2H3

InChI Key

VHCKSIILSODICS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C(=N1)C(=C(N2)C)I

Origin of Product

United States

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